molecular formula C15H19FN2O2 B503974 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol

2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol

Cat. No.: B503974
M. Wt: 278.32g/mol
InChI Key: QWBXUONOSWNMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol is a complex organic compound that features a furan ring substituted with a fluorophenyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol typically involves multiple steps, starting from commercially available precursors. The final step involves the attachment of the ethanolamine moiety under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanolamine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol
  • 2-{[2-({[5-(2-Bromophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol

Uniqueness

The presence of the fluorine atom in 2-{[2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its chloro- and bromo-substituted analogs .

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32g/mol

IUPAC Name

2-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol

InChI

InChI=1S/C15H19FN2O2/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-18-8-7-17-9-10-19/h1-6,17-19H,7-11H2

InChI Key

QWBXUONOSWNMMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)F

Origin of Product

United States

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